molecular formula C18H19N3O3 B2895994 N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-phenoxypropanamide CAS No. 2415539-99-8

N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-phenoxypropanamide

Cat. No.: B2895994
CAS No.: 2415539-99-8
M. Wt: 325.368
InChI Key: MINFRWMXMMYILX-UHFFFAOYSA-N
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Description

N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-phenoxypropanamide is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a pyrazole ring, and a phenoxypropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-phenoxypropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Coupling of Furan and Pyrazole Rings: The furan and pyrazole rings are coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Formation of the Phenoxypropanamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the pyrazole ring, converting it to pyrazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted phenoxypropanamide derivatives.

Scientific Research Applications

N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-phenoxypropanamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-phenoxypropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide
  • 3-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide
  • N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Uniqueness

N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-phenoxypropanamide is unique due to its specific combination of a furan ring, a pyrazole ring, and a phenoxypropanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-13(23-14-6-4-3-5-7-14)18(22)19-12-15-8-9-17(24-15)16-10-11-20-21(16)2/h3-11,13H,12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINFRWMXMMYILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(O1)C2=CC=NN2C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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